molecular formula C15H22ClN3O3 B2885397 3-[(2-CHLOROPHENYL)CARBAMOYL]-2-{[3-(DIMETHYLAMINO)PROPYL]AMINO}PROPANOIC ACID CAS No. 1096483-23-6

3-[(2-CHLOROPHENYL)CARBAMOYL]-2-{[3-(DIMETHYLAMINO)PROPYL]AMINO}PROPANOIC ACID

Cat. No.: B2885397
CAS No.: 1096483-23-6
M. Wt: 327.81
InChI Key: KIACBHKBIVYLNB-UHFFFAOYSA-N
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Description

3-[(2-CHLOROPHENYL)CARBAMOYL]-2-{[3-(DIMETHYLAMINO)PROPYL]AMINO}PROPANOIC ACID is a complex organic compound characterized by its unique structure, which includes a chlorophenyl group, a dimethylamino propyl group, and a butanoic acid moiety

Scientific Research Applications

3-[(2-CHLOROPHENYL)CARBAMOYL]-2-{[3-(DIMETHYLAMINO)PROPYL]AMINO}PROPANOIC ACID has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-CHLOROPHENYL)CARBAMOYL]-2-{[3-(DIMETHYLAMINO)PROPYL]AMINO}PROPANOIC ACID typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chlorophenyl Intermediate: The initial step involves the chlorination of aniline to form 2-chloroaniline.

    Coupling Reaction: The 2-chloroaniline is then coupled with a suitable carboxylic acid derivative to form the intermediate compound.

    Introduction of the Dimethylamino Propyl Group: The intermediate is reacted with 3-(dimethylamino)propylamine under controlled conditions to introduce the dimethylamino propyl group.

    Final Oxidation: The final step involves the oxidation of the intermediate to form the desired this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing flow microreactor systems for enhanced efficiency and sustainability . These systems allow for precise control of reaction conditions, leading to higher yields and reduced waste.

Chemical Reactions Analysis

Types of Reactions

3-[(2-CHLOROPHENYL)CARBAMOYL]-2-{[3-(DIMETHYLAMINO)PROPYL]AMINO}PROPANOIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The chlorophenyl group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) and amines can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Mechanism of Action

The mechanism of action of 3-[(2-CHLOROPHENYL)CARBAMOYL]-2-{[3-(DIMETHYLAMINO)PROPYL]AMINO}PROPANOIC ACID involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets this compound apart is its unique combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

4-(2-chloroanilino)-2-[3-(dimethylamino)propylamino]-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22ClN3O3/c1-19(2)9-5-8-17-13(15(21)22)10-14(20)18-12-7-4-3-6-11(12)16/h3-4,6-7,13,17H,5,8-10H2,1-2H3,(H,18,20)(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIACBHKBIVYLNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCNC(CC(=O)NC1=CC=CC=C1Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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